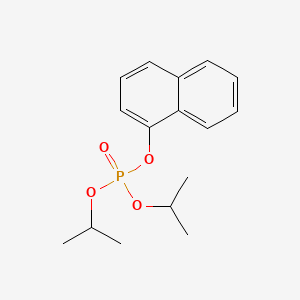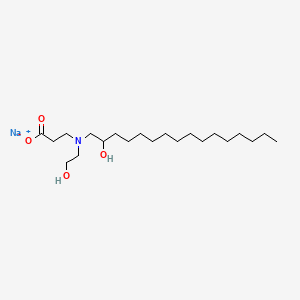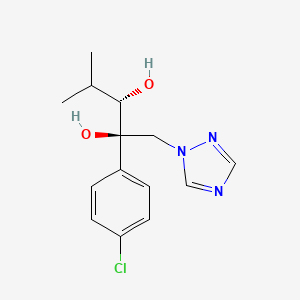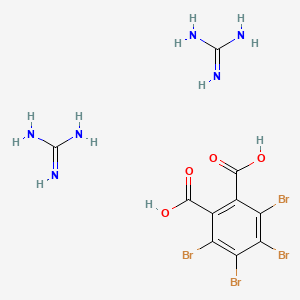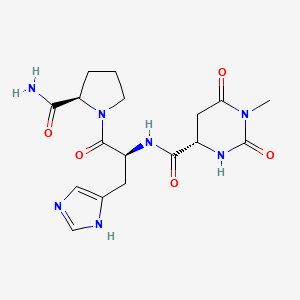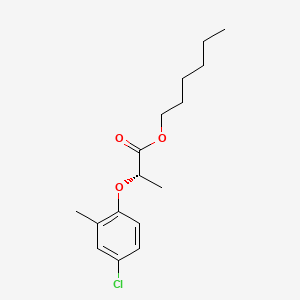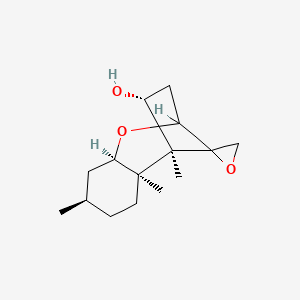
9,10-Dihydrotrichodermol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydrotrichodermol is a chemical compound that belongs to the class of trichothecenes, which are a group of sesquiterpenoid mycotoxins produced by various species of fungi, particularly those in the genus Trichoderma These compounds are known for their potent biological activities, including antifungal, antibacterial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydrotrichodermol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core trichothecene structure is synthesized through a series of cyclization reactions. This often involves the use of cycloaddition reactions to form the tricyclic ring system.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure. This may include hydroxylation, methylation, and other functional group transformations.
Final Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using Trichoderma species. The fungi are cultured under controlled conditions to produce the desired compound, which is then extracted and purified from the culture medium. Optimization of fermentation conditions, such as temperature, pH, and nutrient availability, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dihydrotrichodermol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydrotrichodermol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the reactivity and mechanisms of trichothecenes. It also serves as a starting material for the synthesis of novel derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with cellular components and its effects on cellular processes. It is used to investigate the mechanisms of fungal toxicity and resistance.
Medicine: The compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It is also being explored for its potential use in developing new antifungal and antibacterial therapies.
Industry: In the industrial sector, this compound is used in the development of biopesticides and other agricultural products. Its antifungal properties make it a valuable tool for protecting crops from fungal infections.
Wirkmechanismus
The mechanism of action of 9,10-Dihydrotrichodermol involves its interaction with various molecular targets and pathways. The compound is known to:
Inhibit Protein Synthesis: this compound binds to ribosomes and inhibits protein synthesis, leading to cell death. This mechanism is similar to other trichothecenes, which are known to target the peptidyl transferase center of the ribosome.
Induce Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.
Modulate Signaling Pathways: this compound can affect various signaling pathways involved in cell growth, apoptosis, and immune responses. This modulation can contribute to its anticancer and antifungal activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichodermin: Another trichothecene with similar biological activities, including antifungal and anticancer properties.
Trichothecin: Known for its potent antifungal activity, trichothecin shares structural similarities with 9,10-Dihydrotrichodermol.
Verrucarin A: A trichothecene with strong cytotoxic effects, used in research for its potential anticancer properties.
Uniqueness of this compound
This compound is unique due to its specific chemical structure, which confers distinct biological activities. Its ability to inhibit protein synthesis and induce oxidative stress makes it a valuable compound for studying the mechanisms of fungal toxicity and developing new therapeutic agents. Additionally, its diverse reactivity and potential for chemical modification provide opportunities for creating novel derivatives with enhanced properties.
Eigenschaften
CAS-Nummer |
4682-63-7 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
(1S,2R,5R,7R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodecane-12,2'-oxirane]-11-ol |
InChI |
InChI=1S/C15H24O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h9-12,16H,4-8H2,1-3H3/t9-,10-,11-,12?,13+,14-,15?/m1/s1 |
InChI-Schlüssel |
IXUQSLJHJJOFOV-DMAIBOTGSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@]2([C@@H](C1)OC3C[C@H]([C@]2(C34CO4)C)O)C |
Kanonische SMILES |
CC1CCC2(C(C1)OC3CC(C2(C34CO4)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B15179318.png)
